molecular formula C15H12ClN3O4S2 B6535216 N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-4-methanesulfonylbenzamide CAS No. 1021263-35-3

N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-4-methanesulfonylbenzamide

Cat. No.: B6535216
CAS No.: 1021263-35-3
M. Wt: 397.9 g/mol
InChI Key: NXPPCGFDFHLYHB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a chlorothiophene, an oxadiazole, and a methanesulfonylbenzamide group . These groups are common in many pharmaceuticals and could potentially have interesting biological activities.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the chlorothiophene and oxadiazole rings, followed by the introduction of the methanesulfonylbenzamide group . The exact synthetic route would depend on the specific reagents and conditions used.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the chlorothiophene, oxadiazole, and methanesulfonylbenzamide groups . These groups would likely confer specific chemical properties to the molecule, such as its reactivity, polarity, and potential for hydrogen bonding.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The chlorothiophene and oxadiazole groups could potentially undergo electrophilic aromatic substitution reactions, while the methanesulfonylbenzamide group could participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact molecular structure . These properties could be predicted using computational chemistry methods or determined experimentally.

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific biological targets it interacts with. Given its structural features, it could potentially interact with various enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and the extent of exposure . It’s important to handle all chemicals with appropriate safety precautions.

Future Directions

The future research directions for this compound could involve further studies to elucidate its synthesis, properties, and potential applications . This could include exploring its potential use in pharmaceuticals or materials science.

Properties

IUPAC Name

N-[5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O4S2/c1-25(21,22)11-5-2-9(3-6-11)14(20)17-15-19-18-13(23-15)8-10-4-7-12(16)24-10/h2-7H,8H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPPCGFDFHLYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CC3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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